4-[(1-methanesulfonylpyrrolidin-3-yl)oxy]pyrimidine
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Overview
Description
4-[(1-Methanesulfonylpyrrolidin-3-yl)oxy]pyrimidine is a compound that features a pyrimidine ring substituted with a methanesulfonylpyrrolidine moiety. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both pyrimidine and pyrrolidine rings in its structure suggests it may exhibit unique biological activities and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(1-methanesulfonylpyrrolidin-3-yl)oxy]pyrimidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino alcohols or amino acids.
Methanesulfonylation: The pyrrolidine ring is then functionalized with a methanesulfonyl group using methanesulfonyl chloride in the presence of a base such as triethylamine.
Coupling with Pyrimidine: The methanesulfonylpyrrolidine is then coupled with a pyrimidine derivative through nucleophilic substitution reactions. This step often requires the use of a suitable leaving group on the pyrimidine ring and a base to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Chemical Reactions Analysis
Types of Reactions
4-[(1-Methanesulfonylpyrrolidin-3-yl)oxy]pyrimidine can undergo various chemical reactions, including:
Oxidation: The methanesulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The pyrimidine ring can be reduced under suitable conditions to form dihydropyrimidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.
Substitution: Bases such as sodium hydride or potassium carbonate are commonly used to facilitate nucleophilic substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(1-Methanesulfonylpyrrolidin-3-yl)oxy]pyrimidine has several applications in scientific research:
Chemistry: It can be used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[(1-methanesulfonylpyrrolidin-3-yl)oxy]pyrimidine involves its interaction with specific molecular targets. The pyrimidine ring can interact with nucleic acids or enzymes, while the methanesulfonylpyrrolidine moiety may enhance its binding affinity and specificity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds such as pyrrolidine-2-one and pyrrolidine-2,5-diones.
Pyrimidine Derivatives: Compounds like 2-aminopyrimidine and 4,6-dimethylpyrimidine.
Uniqueness
4-[(1-Methanesulfonylpyrrolidin-3-yl)oxy]pyrimidine is unique due to the combination of the pyrimidine and methanesulfonylpyrrolidine moieties. This dual functionality can result in distinct chemical reactivity and biological activity compared to other similar compounds.
Properties
IUPAC Name |
4-(1-methylsulfonylpyrrolidin-3-yl)oxypyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O3S/c1-16(13,14)12-5-3-8(6-12)15-9-2-4-10-7-11-9/h2,4,7-8H,3,5-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNVFWLCJLKGJIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(C1)OC2=NC=NC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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